molecular formula C21H20O10 B600230 Oroxin A CAS No. 57396-78-8

Oroxin A

Cat. No. B600230
CAS RN: 57396-78-8
M. Wt: 432.38
InChI Key:
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Description

Oroxin A, also known as Baicalein-7-O-Glucoside, is a natural flavonoid glycoside . It is the major component of Oroxylum indicum (L.) Kurz (Bignoniaceae) and has various biological activities .


Synthesis Analysis

A novel environment-friendly method to access bioactive Oroxin A through a one-pot/two-step process from naturally abundant and inexpensive baicalin has been described . This procedure has several advantages including clean, one-pot, synthetic ease, and large-scale feasibility .


Molecular Structure Analysis

Oroxin A has a molecular formula of C21H20O10 and a molecular weight of 432.38 . It contains total 54 bond(s); 34 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 primary alcohol(s), 3 .


Chemical Reactions Analysis

The chemical synthesis of Oroxin A involves a facile and efficient synthetic strategy. According to the chemical structure of Oroxin A, baicalin has a similar structure which contains a glucuronide moiety at 7-O-position of baicalein, while, Oroxin A is the glucoside of baicalein .


Physical And Chemical Properties Analysis

Oroxin A is a solid substance with a molecular formula of C21H20O10 and a molecular weight of 432.38 .

Scientific Research Applications

Chronic Disease Modulation

Oroxin A (OA) is a flavonoid derived from plants like Oroxylum indicum and Scutellaria baicalensis . It has shown promise in modulating key signaling pathways involved in chronic diseases. By influencing pathways such as NF-κB, MAPK, ERK1/2, and PTEN/PI3K/Akt, OA impacts crucial signaling molecules like TNF-α, TGF-β, and VEGF, which play significant roles in the molecular mechanisms of chronic diseases .

Glioma Therapy

Research indicates that OA could be a potential therapeutic agent for glioma, a type of brain tumor. Its pharmacological properties may offer new avenues for treatment strategies beyond the current standard of care .

Obesity Management

The obesity epidemic increases the risk of various prolonged and fatal diseases, including cancer. Studies are exploring how OA can be integrated into fundamental science and clinical research to develop better prevention and treatment strategies for obesity .

Lipid Metabolism Regulation

OA has been found to improve disordered lipid metabolism by inhibiting the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are critical in the synthesis of fatty acids and triglycerides. This suggests a potential role for OA in managing conditions like hyperlipidemia .

Respiratory Disease Treatment

Traditionally, OA has been used in the treatment of respiratory diseases such as cough, pharyngitis, whooping cough, and bronchitis. Modern research supports its effectiveness, potentially through the suppression of pyroptosis and the degradation of alveolar surfactant .

Phytochemical Analysis

OA is also significant in the phytochemical analysis of Oroxylum indicum fruits. It serves as a marker to indicate the maturity of the fruits, which is crucial for determining the appropriate harvest time for medicinal and nutritional uses .

Herbal Medicine Composition

In herbal medicine, OA is part of the composition of drinks used for treating aphthous mouth ulcers and thirst. Its presence in various parts of the Oroxylum indicum plant underscores its importance in traditional medicinal practices .

Anti-Inflammatory and Antioxidant Activities

Lastly, OA exhibits anti-inflammatory and antioxidant activities, which are essential for preventing oxidative stress-related damage in cells. These properties make it a valuable compound in the development of treatments for inflammatory diseases .

Mechanism of Action

Target of Action

Oroxin A, a major component of Oroxylum indicum, primarily targets Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that regulate lipid homeostasis . It also interacts with the Low-Density Lipoprotein Receptor (LDLR) and AMP-activated protein kinase (AMPK) . These targets play crucial roles in lipid metabolism and energy homeostasis.

Mode of Action

Oroxin A interacts with its targets to modulate lipid metabolism. It inhibits the expression of SREBP1 and SREBP2, thereby reducing the expression of Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGCR) . These enzymes are involved in the synthesis of triglycerides and cholesterol. Additionally, Oroxin A binds to LDLR and enhances the phosphorylation of AMPK .

Biochemical Pathways

Oroxin A affects several biochemical pathways related to lipid metabolism. By inhibiting the expression of SREBPs, it downregulates the ACC and FASN pathways involved in triglyceride synthesis, and the HMGCR pathway involved in cholesterol synthesis . The binding of Oroxin A to LDLR and the subsequent increase in AMPK phosphorylation further modulate these lipid synthesis pathways .

Pharmacokinetics

The pharmacokinetics of Oroxin A involve its absorption, distribution, metabolism, and excretion (ADME). Some studies have used sensitive and rapid methodologies for the quantification of Oroxin A and its metabolites in rats .

Result of Action

The action of Oroxin A results in improved lipid metabolism under non-insulin-resistant conditions. It improves plasma and hepatic lipid profiles and enhances the lipid-lowering action of atorvastatin . Oroxin A reduces the total triglyceride level by inhibiting SREBP1 expression and reducing the expression of ACC and FASN. It also reduces the total cholesterol level by inhibiting SREBP2 expression and reducing HMGCR expression .

Action Environment

The action of Oroxin A can be influenced by environmental factors. For instance, the orexin system, which Oroxin A is part of, receives a variety of signals related to environmental, physiological, and emotional stimuli . These signals can modulate the action, efficacy, and stability of Oroxin A.

Safety and Hazards

Oroxin A is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. It should be kept away from drains, water courses, or the soil .

Future Directions

Oroxin A has shown potential in improving the lipid profiles of diabetic and insulin-resistant (IR) rats . It has also been found to alleviate myocardial ischemia/reperfusion injury induced inflammation and pyroptosis in vivo and in vitro . Therefore, more research on the efficacy and mechanism of Oroxin A under non-IR conditions is needed .

properties

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQKDIRUZHOIOM-IAAKTDFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904521
Record name Baicalein 7-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oroxin A

CAS RN

57396-78-8
Record name Baicalein-7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57396-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baicalein 7-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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